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Compound of Interest

Compound Name: SN003

Cat. No.: B15568925

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

SHO0O03 is a novel herbal formulation composed of extracts from Astragalus membranaceus,
Angelica gigas, and Trichosanthes kirilowii. Emerging preclinical evidence has highlighted its
potential as a multi-targeted anti-cancer agent. This guide provides a comprehensive
comparison of SHO03's performance across various cancer models, supported by experimental
data, to aid researchers and drug development professionals in evaluating its therapeutic
potential. The user's original query mentioned "SN003," which is believed to be a typographical
error for "SHO03," the subject of this guide.

Data Presentation: In Vitro Efficacy of SHO003

The cytotoxic effects of SHO03 have been evaluated across a range of human cancer cell lines.
The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are
summarized below. These values demonstrate a dose- and time-dependent inhibitory effect of
SHOO03 on the viability of various cancer cells.
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. Incubation
Cancer Type Cell Line IC50 (pg/mL) . Reference
Time
Colon Cancer HCT116 295.3 72h [1]
HT29 338.7 72h [1]
SW480 316.5 72h [1]
SW620 345.1 72h [1]
LoVo 321.8 72h [1]
LS174T 355.4 72h [1]
H508 332.6 72h [1]
LS1034 368.2 72h [1]
Non-Small Cell
Lung Cancer A549 Not Specified 24h, 48h, 72h [2]
(NSCLC)
H460 Not Specified 24h, 48h, 72h [2]
HCC827 Not Specified 24h, 48h, 72h [2]
Breast Cancer MCF-7 Not Specified 72h
MCF-7/PAC
(Paclitaxel- Not Specified 72h
Resistant)
Significant
Oral Cancer YD-8 reduction at 100, 72h
200, 500 pg/mL

Significant
YD-9 reduction at 100,  72h

200, 500 pg/mL

Significant
YD-38 reduction at 100, 72h

200, 500 pg/mL
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Data Presentation: In Vivo Efficacy of SH003

The anti-tumor activity of SHOO3 has been validated in xenograft models, where human cancer

cells are implanted into immunodeficient mice. These studies demonstrate SHO03's ability to

inhibit tumor growth in a living organism.

Xenograft -
Cancer Type Treatment Key Findings Reference
Model
Significant
Colon Cancer HCT116 SHO003 suppression of [1]
tumor growth.
Inhibition of
Non-Small Cell tumor growth
Lung Cancer A549 SHO003 with no [2]
(NSCLC) significant effect
on body weight.
Dose-dependent
Breast Cancer MDA-MB-231 SHO003 inhibition of
tumor growth.
Combination
treatment
Non-Small Cell retarded tumor
SHO003 and
Lung Cancer H460 growth more
Docetaxel

(NSCLC)

effectively than
either agent

alone.

Signaling Pathways Modulated by SH003

SHOO03 exerts its anti-cancer effects by modulating multiple critical signaling pathways involved

in cell proliferation, survival, and metastasis.
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Caption: SHOO03 inhibits multiple signaling pathways.

Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of STAT3 in cancer

cells following treatment with SHOO3.
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Caption: Workflow for Western blot analysis.
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Methodology:

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to
adhere overnight. Treat the cells with varying concentrations of SH003 (e.g., 0, 125, 250,
500 pg/mL) for a specified duration (e.g., 24 hours).

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide
gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with primary antibodies against phospho-STAT3
(Tyr705), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C. Following
washes, incubate with the appropriate HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Cell Cycle Analysis using Propidium lodide (PIl) Staining

This protocol outlines the steps for analyzing the effect of SHOO3 on the cell cycle distribution of
cancer cells.

Methodology:

o Cell Treatment: Treat cancer cells with SHO03 at desired concentrations for the intended
time.

o Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

» Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
Incubate on ice for at least 30 minutes.
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» Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing
Propidium lodide (PI) and RNase A.

o Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as
indicated by PI fluorescence, will be used to determine the percentage of cells in the GO/G1,
S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol is for quantifying apoptosis in SHO03-treated cancer cells.
Methodology:

e Cell Treatment: Culture and treat cells with SHOO03 as described previously.
o Cell Harvesting: Collect both floating and adherent cells.

» Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated
Annexin V and Propidium lodide (PI1) according to the manufacturer's instructions.

o Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/Pl-negative
cells are considered early apoptotic, while Annexin V-positive/Pl-positive cells are in late
apoptosis or necrosis.

Conclusion

The collective evidence from in vitro and in vivo studies strongly suggests that SHO03 is a
promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to inhibit key
signaling pathways, induce apoptosis and cell cycle arrest, and suppress tumor growth in
various cancer models provides a solid foundation for further investigation. The data and
protocols presented in this guide are intended to facilitate the cross-validation of these findings
and support the continued development of SHO03 as a potential cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cross-Validation of SHO03's Anti-Cancer Efficacy
Across Diverse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568925#cross-validation-of-sn003-results-in-
different-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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